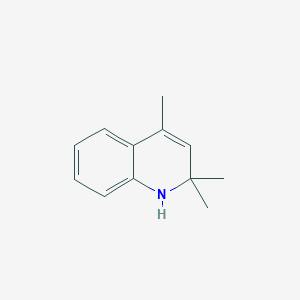

2,2,4-Trimethyl-1,2-dihydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLMGFXSPUZNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=CC=CC=C12)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31014-67-2, 26780-96-1 | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31014-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0025070 | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-dihydro-2,2,4-trimethylquinoline appears as dark cloudy copper-colored or yellow liquid. Odorless. (NTP, 1992), Other Solid, Light tan powder; mp = 120 deg C; [HSDB] Dark cloudy copper-colored or yellow liquid; mp = 26-27 deg C; [CAMEO] Amber or brown granules; mp = 80-100 deg C; [Redox MSDS] | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

491 to 500 °F at 743 mmHg (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

214 °F (NTP, 1992), 101 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.03 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT TAN POWDER | |

CAS No. |

147-47-7, 26780-96-1 | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,4-Trimethyl-1,2-dihydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(2,2,4-trimethyl-1,2-dihydroquinoline) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026780961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetone anil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2-dihydro-2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dihydro-2,2,4-trimethylquinoline, oligomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0553M374Q3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 to 81 °F (NTP, 1992), 120 °C | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20207 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanism of 2,2,4-Trimethyl-1,2-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the antioxidant properties of 2,2,4-trimethyl-1,2-dihydroquinoline (TMDHQ), a synthetic heterocyclic compound recognized for its stabilizing effects in various industrial applications and of growing interest in the biomedical field. This document elucidates the core chemical mechanisms underlying its antioxidant activity, with a focus on free radical scavenging pathways. While quantitative antioxidant data for the parent TMDHQ molecule is limited in publicly available literature, this guide presents data from closely related derivatives to illustrate the potent antioxidant capacity of the dihydroquinoline scaffold. Detailed experimental protocols for key antioxidant assays and visualizations of the proposed mechanisms and workflows are provided to support further research and development.

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline (TMDHQ) is a well-established aminic antioxidant, primarily utilized as a stabilizer in the rubber and polymer industries to prevent degradation caused by oxidation.[1] Its molecular structure, featuring a partially saturated quinoline ring with methyl substituents, imparts significant reactivity towards free radicals, thereby protecting materials from oxidative damage.[1] Beyond its industrial applications, the dihydroquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including hepatoprotective and neuroprotective effects, largely attributed to their antioxidant and anti-inflammatory properties.[2][3] This guide delves into the fundamental antioxidant mechanism of TMDHQ, providing a technical resource for researchers exploring its potential in drug development and other biomedical applications.

Core Antioxidant Mechanism

The primary antioxidant action of 2,2,4-trimethyl-1,2-dihydroquinoline and its derivatives is attributed to their ability to act as free radical scavengers. This process is predominantly governed by the Hydrogen Atom Transfer (HAT) mechanism, with a potential contribution from the Single Electron Transfer-Proton Transfer (SET-PT) mechanism, particularly in polar solvents.

Hydrogen Atom Transfer (HAT) Mechanism

The nitrogen atom within the dihydroquinoline ring possesses a labile hydrogen atom. In the presence of a free radical (R•), TMDHQ can donate this hydrogen atom, thereby neutralizing the radical and terminating the oxidative chain reaction. This process results in the formation of a stable, resonance-delocalized TMDHQ radical, which is significantly less reactive than the initial free radical.

The efficiency of the HAT mechanism is largely determined by the bond dissociation enthalpy (BDE) of the N-H bond. A lower BDE facilitates easier hydrogen donation. Computational studies, such as those employing Density Functional Theory (DFT), on TMDHQ derivatives have been used to analyze the electronic properties and predict the antioxidant activity by calculating parameters like BDE.[4]

dot

Caption: Hydrogen Atom Transfer (HAT) mechanism of TMDHQ.

Single Electron Transfer-Proton Transfer (SET-PT) Mechanism

In polar environments, the antioxidant activity may also proceed via a two-step SET-PT mechanism. In this pathway, TMDHQ first donates an electron to the free radical, forming a TMDHQ radical cation and a radical anion. Subsequently, the TMDHQ radical cation releases a proton to fully neutralize the radical species. The favorability of this mechanism is influenced by the ionization potential (IP) and proton affinity (PA) of the antioxidant molecule.

dot

Caption: Single Electron Transfer-Proton Transfer (SET-PT) mechanism.

Quantitative Antioxidant Activity Data

As of the latest literature review, specific quantitative antioxidant activity data (e.g., IC50 values) for the parent 2,2,4-trimethyl-1,2-dihydroquinoline is not extensively reported in peer-reviewed journals. However, studies on its hydroxylated derivatives provide valuable insights into the antioxidant potential of the dihydroquinoline scaffold. The introduction of a hydroxyl group on the aromatic ring is expected to enhance the antioxidant activity due to the additional site for hydrogen donation.

| Compound | Assay | IC50 Value | Reference |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo reduction of oxidative stress markers | Not Applicable (Qualitative) | [5][6][7] |

| 1-Benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | In vivo reduction of lipid peroxidation | Not Applicable (Qualitative) | [8] |

Note: The table summarizes the observed antioxidant effects of TMDHQ derivatives. The absence of specific IC50 values is due to the nature of the in vivo studies cited.

Experimental Protocols

The following sections provide detailed methodologies for common in vitro assays used to evaluate the antioxidant activity of compounds like TMDHQ.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Test compound (TMDHQ or its derivatives)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

-

Preparation of Test and Control Solutions: Dissolve the test compound and the positive control in methanol to prepare a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

dot

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Methanol (or other suitable solvent)

-

Test compound (TMDHQ or its derivatives)

-

Positive control (e.g., Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

-

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Assay:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

-

Add 10 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

dot

Caption: Experimental workflow for the ABTS assay.

Lipid Peroxidation Inhibition Assay

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids, a critical process in cellular damage. A common method involves inducing lipid peroxidation in a biological sample (e.g., brain homogenate) and measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Materials:

-

Biological sample (e.g., rat brain homogenate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Inducing agent (e.g., FeSO4)

-

Test compound (TMDHQ or its derivatives)

-

Positive control (e.g., Trolox)

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare a homogenate of the biological tissue in a suitable buffer.

-

Induction of Lipid Peroxidation:

-

Incubate the homogenate with the test compound or positive control at various concentrations.

-

Induce lipid peroxidation by adding an inducing agent like FeSO4.

-

-

TBARS Reaction:

-

Stop the reaction by adding TCA to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for 30-60 minutes. This will form a pink-colored adduct with MDA.

-

-

Measurement: Cool the samples and measure the absorbance of the pink-colored solution at 532 nm.

-

Calculation: The concentration of MDA is determined using a standard curve of MDA. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA levels in the sample-treated groups to the control group (with the inducing agent but without the antioxidant).

dot

Caption: Experimental workflow for the lipid peroxidation inhibition assay.

Conclusion

2,2,4-Trimethyl-1,2-dihydroquinoline possesses a core chemical structure that is conducive to potent antioxidant activity, primarily through the mechanism of hydrogen atom transfer to neutralize free radicals. While direct quantitative in vitro antioxidant data for the parent molecule is sparse in the literature, studies on its hydroxylated derivatives confirm the significant antioxidant potential of the dihydroquinoline scaffold. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the antioxidant efficacy of TMDHQ and its analogs. Such research is crucial for unlocking the potential of this class of compounds in the development of novel therapeutics for oxidative stress-related diseases. Further studies are warranted to generate specific IC50 values for TMDHQ in standard antioxidant assays to allow for direct comparison with other well-known antioxidants.

References

- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Screening eco-friendliness tire antioxidants alternatives: functional 2,2,4-trimethyl-1,2-dihydroquinoline derivatives design and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The new antioxidant 1-benzoyl-6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has a protective effect against carbon tetrachloride-induced hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a compound of significant industrial importance as an antioxidant and a valuable scaffold in medicinal chemistry. This document details the primary reaction pathways, presents quantitative data for various catalytic systems, and provides detailed experimental protocols.

Overview of Synthetic Routes

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is predominantly achieved through the acid-catalyzed condensation of aniline with acetone or its derivatives, such as mesityl oxide and diacetone alcohol.[1] While the overall transformation appears straightforward, the reaction mechanism is complex and can proceed through multiple pathways, often leading to the formation of oligomeric co-products.[2][3] The commercial product is typically a mixture of the monomer, dimer, trimer, and higher oligomers.[3] The reaction is a variation of the Skraup-Doebner-von Miller quinoline synthesis.[4]

Two primary mechanistic pathways are generally proposed:

-

The Schiff Base Pathway: This route involves the initial reaction of aniline with acetone to form an enamine or Schiff base, which then reacts with another molecule of acetone or its enamine equivalent, followed by cyclization and dehydration.[2]

-

The Mesityl Oxide Pathway: In this pathway, two molecules of acetone first undergo an aldol condensation followed by dehydration to form mesityl oxide. Aniline then undergoes a conjugate addition to mesityl oxide, followed by cyclization and tautomerization to yield the final product.[2]

The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards the desired monomeric product and influencing the overall yield.

Reaction Pathways and Mechanisms

The acid-catalyzed condensation of aniline and acetone to form 2,2,4-trimethyl-1,2-dihydroquinoline can be visualized through two principal mechanistic routes.

Pathway 1: The Schiff Base Intermediate Route

This pathway commences with the formation of an N-isopropenylaniline intermediate from the reaction of aniline and acetone. This intermediate then reacts with a protonated acetone molecule, leading to a carbocation that subsequently attacks the aniline ring to initiate cyclization.

Pathway 2: The Mesityl Oxide Intermediate Route

Alternatively, the reaction can proceed through the initial self-condensation of acetone to form mesityl oxide. Aniline then acts as a nucleophile in a conjugate addition to the α,β-unsaturated ketone, followed by an intramolecular cyclization and dehydration.[2]

Quantitative Data Presentation

The yield of 2,2,4-trimethyl-1,2-dihydroquinoline is highly dependent on the catalyst, temperature, and reactants used. The following tables summarize quantitative data from various synthetic approaches.

Homogeneous Catalysis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

| HCl | Aniline, Acetone | 100 | 5.5 | ~28 | [1] |

| HCl | Aniline, Acetone | 130-140 | 6 | ~19 | [1] |

| p-Toluenesulfonic acid | Aniline, Acetone | 140-145 | 6 | 59.5 | [1] |

| BF₃/Aniline complex | Aniline, Acetone | 100-105 | 8 | ~69 | [1] |

| HF/BF₃ | Aniline, Mesityl Oxide | 140-150 | 4 | 82.8 | [1] |

| Sc(OTf)₃ | Aniline, Acetone | Room Temp | 2-6 | 65 | [5] |

| Zn(OTf)₂ | Aniline, Acetone | Room Temp | 22 | 70-80 | [5] |

Heterogeneous Catalysis

| Catalyst | Reactants | Temperature (°C) | Time (h) | Aniline Conversion (%) | TMQ Selectivity (%) | Reference |

| H-Y-MMM Zeolite | Aniline, Acetone | 60-230 | 6-23 | - | - | [5] |

| H-Ymmm Zeolite | Aniline, Acetone | - | - | 100 | up to 68 | [6] |

| ASM | Aniline, Acetone | - | - | 100 | up to 68 | [6] |

| Zn₀.₅TPA/Al₂O₃ | Aniline, Acetone | - | - | 51.5 | - | [7] |

| Sulfonic acid-type macroreticular cation exchange resin | Aniline, Acetone | - | - | - | - | [8] |

| MOF-199 | Aniline, Acetone | - | - | Excellent | - | [6] |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.

Protocol 1: Synthesis using a Homogeneous Catalyst (HF/BF₃)

This protocol is adapted from a patented process demonstrating high yield.[1]

Materials:

-

Aniline (420 g, 4.51 moles)

-

45% Hydrofluoric acid (8.02 g, 0.18 mole)

-

Boron trifluoride hydrate (8.55 g, 0.09 mole)

-

Mesityl oxide (531.1 g, 5.41 moles)

Procedure:

-

Charge a suitable reaction flask with aniline, 45% hydrofluoric acid, and boron trifluoride hydrate.

-

Heat the mixture to 140°C.

-

Add mesityl oxide to the reaction mixture over a period of four hours while maintaining the internal temperature between 140°C and 145°C.

-

Continuously remove the water formed during the reaction by distillation.

-

After the addition of mesityl oxide is complete, maintain the temperature at 140-150°C for an additional hour.

-

Recover unreacted aniline by distillation.

-

Purify the product by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline.

Protocol 2: Synthesis using a Heterogeneous Catalyst (Zeolite)

This generalized protocol is based on the use of zeolite catalysts.[5]

Materials:

-

Aniline

-

Acetone

-

Micro-meso-macroporous zeolite H-Y-MMM catalyst (5-20% by weight)

Procedure:

-

Combine aniline, acetone, and the H-Y-MMM zeolite catalyst in a reaction vessel.

-

Heat the reaction mixture to a temperature between 60°C and 230°C.

-

Maintain the reaction for a period of 6 to 23 hours.

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.

-

Remove the excess acetone and unreacted aniline by distillation.

-

Purify the resulting crude product by vacuum distillation or column chromatography.

Experimental Workflow

The general workflow for the synthesis and purification of 2,2,4-trimethyl-1,2-dihydroquinoline is outlined below.

Conclusion

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline via the condensation of aniline and acetone is a well-established yet mechanistically intricate process. High yields of the monomeric product can be achieved through careful selection of catalysts and optimization of reaction conditions. While homogeneous catalysts like HF/BF₃ have demonstrated high efficacy, recent research into heterogeneous catalysts such as zeolites and supported metal catalysts offers advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. This guide provides a foundational understanding of the key synthetic pathways and methodologies for researchers and professionals in the field.

References

- 1. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US4514570A - Process for the preparation of 2,2,4-trimethyl-1,2-dihydroquinoline compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of Aminopterin (CAS 147-47-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Aminopterin (CAS 147-47-7). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of its mechanism of action.

Core Physicochemical Properties

Aminopterin, a 4-amino derivative of folic acid, is a potent antineoplastic and immunosuppressive agent.[1] Its therapeutic and research applications are underpinned by its distinct physicochemical characteristics.

General Properties

| Property | Value | Source |

| CAS Number | 147-47-7 | [2] |

| Molecular Formula | C₁₉H₂₀N₈O₅ | [2] |

| Molecular Weight | 440.41 g/mol | [3] |

| Appearance | Yellow to orange crystalline powder | [3] |

| Form | Crystalline solid | [2] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of Aminopterin.

| Property | Value | Method | Source |

| Melting Point | 225 °C (437 °F) | Capillary Method | [3] |

| Solubility | |||

| in Water | Slightly soluble (0.3 mg/mL) | Shake-Flask | [3] |

| in Boiling Water | 100 mg/mL | Not Specified | [3] |

| in DMSO | Soluble (up to 88 mg/mL) | Not Specified | [4] |

| in Methanol | Soluble | Not Specified | [5] |

| in Ethanol | Slightly soluble | Not Specified | [2] |

| in 2 M NaOH | 50 mg/mL | Not Specified | [3] |

| pKa | One of the carboxylic acid moieties has a pKa of 5.5 | Potentiometric Titration | [6] |

| LogP | -2.1 | Calculated | PubChem |

| Vapor Pressure | 2.3 x 10⁻¹⁹ mmHg at 25 °C | Estimated | PubChem |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation of research findings.

Determination of Melting Point (Capillary Method)

The melting point of Aminopterin is determined using the capillary method as outlined in the United States Pharmacopeia (USP) <741>.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Sealed capillary tubes (0.8–1.2 mm internal diameter)

-

Calibrated thermometer

Procedure:

-

Sample Preparation: A small amount of dry Aminopterin powder is introduced into a capillary tube to form a packed column of 2.5–3.5 mm in height.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a rate of approximately 10°C per minute until the temperature is about 30°C below the expected melting point. The heating rate is then reduced to 1–2°C per minute.[7]

-

Observation: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (completion of melting) are recorded to define the melting range. For pure substances like Aminopterin, a sharp melting point is expected.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of Aminopterin is added to a flask containing a known volume of purified water.

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of Aminopterin in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups in a molecule.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Burette

-

Stirring plate and stir bar

-

Titration vessel

Procedure:

-

Solution Preparation: A solution of Aminopterin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like water:ethanol (1:1, v/v) to ensure complete dissolution. The ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl), added in small, precise increments.[10]

-

Data Collection: The pH of the solution is measured after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the pH at which half of the ionizable group has been titrated.[10]

Mechanism of Action and Signaling Pathway

Aminopterin's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[11] This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of Aminopterin on DHFR can be quantified using a spectrophotometric assay that monitors the oxidation of NADPH.

Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH leads to a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the enzyme activity.

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Aminopterin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation: Prepare stock solutions of DHFR, DHF, NADPH, and a serial dilution of Aminopterin in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of Aminopterin or a vehicle control.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C) to allow for inhibitor binding to the enzyme.[11]

-

Reaction Initiation: Initiate the reaction by adding a solution of DHF and NADPH to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using the microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots. The percentage of inhibition is calculated for each Aminopterin concentration, and the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Visualization

The following diagrams illustrate the folate metabolic pathway and the mechanism of Aminopterin inhibition.

Caption: Folate metabolic pathway and DHFR inhibition by Aminopterin.

The diagram above illustrates how Aminopterin acts as a competitive inhibitor of Dihydrofolate Reductase (DHFR), thereby blocking the conversion of Dihydrofolate (DHF) to Tetrahydrofolate (THF). This disruption halts the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.

Caption: Mechanism of HAT medium selection using Aminopterin.

This workflow illustrates the use of Aminopterin in HAT (Hypoxanthine-Aminopterin-Thymidine) medium for the selection of hybridoma cells. Aminopterin blocks the de novo nucleotide synthesis pathway. Myeloma cells, which are deficient in the salvage pathway enzyme HGPRT, cannot survive. Spleen cells have a limited lifespan. Only the hybridoma cells, which inherit immortality from the myeloma parent and a functional salvage pathway from the spleen cell parent, can utilize the supplemented hypoxanthine and thymidine to survive and proliferate.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. toku-e.com [toku-e.com]

- 6. Aminopterin | C19H20N8O5 | CID 169371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]

- 8. thinksrs.com [thinksrs.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. benchchem.com [benchchem.com]

2,2,4-Trimethyl-1,2-dihydroquinoline monomer vs. polymer structure

An In-depth Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline: Monomer vs. Polymer Structure

Executive Summary

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), often referred to as Acetone-anil, is a potent aminic antioxidant vital in the stabilization of rubbers and various plastics.[1] While frequently represented by its monomeric structure, the commercial-grade material is a complex amalgam of oligomers, including dimers, trimers, and tetramers.[1][2] This guide provides a detailed comparative analysis of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer and its polymerized form, offering insights into their respective structures, properties, and synthesis protocols. This document is intended for researchers, scientists, and professionals in drug development and material science who require a comprehensive understanding of TMQ.

Monomer: 2,2,4-Trimethyl-1,2-dihydroquinoline

The monomeric form of 2,2,4-trimethyl-1,2-dihydroquinoline is the fundamental building block of the widely used antioxidant. Its synthesis typically involves the acid-catalyzed condensation of aniline with acetone.[2]

Monomer Structure and Properties

The monomer is a heterocyclic compound with the chemical formula C12H15N.[1][3]

Table 1: Physicochemical Properties of 2,2,4-Trimethyl-1,2-dihydroquinoline Monomer

| Property | Value |

| IUPAC Name | 2,2,4-Trimethyl-1,2-dihydroquinoline |

| Synonyms | 1,2-Dihydro-2,2,4-trimethylquinoline, Acetone anil |

| CAS Number | 26780-96-1[1] |

| Molecular Formula | C12H15N[1][3] |

| Molar Mass | 173.259 g/mol [1] |

| Appearance | Solid[1], Light tan powder[3] |

| Density | 1.042 g/cm³ at 20°C[1] |

| Melting Point | 48°C (118°F)[1] |

| Boiling Point | 255-260°C at 743 mmHg[3] |

| Solubility in Water | 1 mg/L[1] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and ethyl acetate.[4][5] |

Experimental Protocol: Synthesis of the Monomer

The synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline is generally achieved through the reaction of aniline with an acetone derivative in the presence of an acid catalyst.[2][6]

Objective: To synthesize 2,2,4-trimethyl-1,2-dihydroquinoline.

Materials:

-

Aniline

-

Acetone (or diacetone alcohol, mesityl oxide)

-

Acid catalyst (e.g., hydrogen fluoride and boron trifluoride, benzenesulfonic acid)[6][7]

-

Reaction vessel with a condenser

-

Heating and stirring apparatus

Procedure:

-

Charge the reaction vessel with aniline and the chosen acid catalyst. For instance, for every mole of aniline, 0.005 to 0.1 mole of a catalyst mixture of hydrogen fluoride and boron trifluoride can be used.[6]

-

Heat the mixture with stirring to a temperature between 80°C and 150°C.[6]

-

Gradually add the acetone derivative to the heated mixture.

-

Maintain the reaction temperature and continue stirring for several hours to ensure the completion of the condensation reaction.

-

Upon completion, the reaction mixture will contain the 2,2,4-trimethyl-1,2-dihydroquinoline monomer, along with by-products and the acid catalyst.[7]

-

The monomer can be purified from the mixture through processes such as neutralization, washing with a hydrocarbon inert solvent, and distillation under high temperature and low pressure (e.g., 130°C to 170°C and a vacuum of 1 kPa or less).[7]

Polymer: Poly(2,2,4-trimethyl-1,2-dihydroquinoline)

The commercial antioxidant, commonly known as TMQ or RD, is a polymerized form of 2,2,4-trimethyl-1,2-dihydroquinoline.[2][8] This product is not a single high-molecular-weight polymer but rather a mixture of oligomers with varying degrees of polymerization, typically with n=2-4.[2]

Polymer Structure and Properties

The polymer consists of repeating units of the 2,2,4-trimethyl-1,2-dihydroquinoline monomer. Its properties are influenced by the distribution of dimers, trimers, and tetramers.[1][2]

Table 2: Physicochemical Properties of Poly(2,2,4-trimethyl-1,2-dihydroquinoline)

| Property | Value |

| Synonyms | Antioxidant RD, TMQ, Flectol H, Nocrac 224[8][9] |

| CAS Number | 26780-96-1[7][8] |

| Molecular Formula | (C12H15N)n[2][8] |

| Molecular Weight | (173.26)n[10] |

| Appearance | Yellowish to amber pellets, powder, or flakes.[5][11] |

| Density | 1.08 g/cm³[7][8] |

| Softening/Melting Point | 72-94°C[11][12] or 80-100°C[10] |

| Boiling Point | >315°C[7][8] |

| Flash Point | 118.6°C[7][8] |

| Solubility in Water | <0.1 g/100 mL at 23°C[12] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, benzene; poorly soluble in petroleum ether.[5][10] |

Experimental Protocol: Polymerization

The polymerization of the monomer occurs under acidic conditions, often as a subsequent step in the same reaction vessel where the monomer is synthesized.[2]

Objective: To polymerize 2,2,4-trimethyl-1,2-dihydroquinoline.

Materials:

-

2,2,4-trimethyl-1,2-dihydroquinoline monomer (can be from the initial synthesis mixture)

-

Acid catalyst (already present from monomer synthesis)

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Following the synthesis of the monomer, the reaction conditions (presence of acid catalyst and elevated temperature) are maintained to facilitate polymerization.

-

The condensation reaction to form the monomer is generally slower than the subsequent polymerization.[2]

-

The degree of polymerization can be influenced by reaction time, temperature, and catalyst concentration.

-

The resulting product is a mixture of the monomer and its oligomers (dimers, trimers, etc.).[2]

-

The final polymer product can be isolated and purified as required for its intended application.

Comparative Data Summary

For ease of comparison, the key quantitative properties of the monomer and polymer are presented side-by-side.

Table 3: Comparison of Monomer and Polymer Properties

| Property | Monomer (2,2,4-Trimethyl-1,2-dihydroquinoline) | Polymer (Poly(2,2,4-trimethyl-1,2-dihydroquinoline)) |

| Molecular Formula | C12H15N | (C12H15N)n |

| Molar Mass ( g/mol ) | 173.259[1] | (173.26)n[10] |

| Appearance | Solid, light tan powder[1][3] | Yellowish to amber pellets, powder, or flakes[5][11] |

| Density (g/cm³) | 1.042 (at 20°C)[1] | 1.08[7][8] |

| Melting/Softening Point (°C) | 48[1] | 72-100[10][11][12] |

| Boiling Point (°C) | ~260[3][13] | >315[7][8] |

| Flash Point (°C) | 101[3] | 118.6[7][8] |

| Water Solubility | 1 mg/L[1] | <0.1 g/100 mL[12] |

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical processes.

Caption: Synthesis pathway for the TMQ monomer.

Caption: Polymerization of TMQ monomer into oligomers.

Caption: Generalized experimental workflow for TMQ polymer synthesis.

References

- 1. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) For Research [benchchem.com]

- 5. Poly(1,2-dihydro-2,2,4-trimethylquinoline) | 26780-96-1 [chemicalbook.com]

- 6. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. Poly(2,2,4-trimethyl-1,2-dihydroquinoline) - Hazardous Agents | Haz-Map [haz-map.com]

- 10. 2,2,4-Trimethyl-1,2-Dihydroquinoline polymer|Antioxidant RD|Cas 26780-96-1|TMQ|Rubber Antioxidant|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. chembk.com [chembk.com]

- 13. 2,2,4-Trimethyl-1,2-dihydroquinoline | 147-47-7 | FT153116 [biosynth.com]

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the free radical scavenging mechanism of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), a potent aminic antioxidant. The document elucidates the core chemical principles governing its antioxidant activity, with a primary focus on the Hydrogen Atom Transfer (HAT) mechanism. While direct quantitative experimental data on the free radical scavenging activity of pure TMQ is limited in the available literature, this guide furnishes detailed experimental protocols for the standardized DPPH and ABTS assays, which are routinely employed to determine such antioxidant capacities. Furthermore, this guide presents visual representations of the antioxidant mechanisms and experimental workflows to facilitate a deeper understanding of the subject matter.

Introduction

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), often available in its polymerized form, is a widely recognized antioxidant, particularly valued in the rubber industry for its ability to mitigate the degradative effects of oxidation.[1][2] Its molecular structure, featuring a partially saturated quinoline ring with a secondary amine group, is central to its function as a formidable free radical scavenger.[3] The primary role of TMQ as an antioxidant is to interrupt the auto-oxidation chain reactions that lead to the deterioration of materials.[1] This is achieved by donating a hydrogen atom from its amine group to reactive free radicals, thereby neutralizing them and forming a stable, less reactive radical of its own.[3]

Core Free Radical Scavenging Mechanisms

The antioxidant activity of TMQ is predominantly attributed to its ability to engage in free radical scavenging through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Hydrogen Atom Transfer (HAT) Mechanism

The principal mechanism by which TMQ exerts its antioxidant effect is through Hydrogen Atom Transfer (HAT). In this process, the secondary amine group (-NH) within the dihydroquinoline structure donates a hydrogen atom to a highly reactive free radical (R•). This donation neutralizes the free radical, terminating the oxidative chain reaction.[1][3] Upon donating a hydrogen atom, the TMQ molecule itself becomes a stable nitroxide radical.[1][2] This newly formed radical is significantly less reactive than the initial free radical, effectively halting the propagation of oxidative damage.[3] The stability of the TMQ-derived radical is a crucial aspect of its antioxidant efficacy.

Figure 1: Generalized Hydrogen Atom Transfer (HAT) mechanism.

Single Electron Transfer (SET) Mechanism

While HAT is considered the primary pathway, the Single Electron Transfer (SET) mechanism may also contribute to the antioxidant activity of aminic antioxidants like TMQ. In the SET mechanism, the antioxidant donates a single electron to a free radical, resulting in the formation of a radical cation of the antioxidant and an anion of the free radical. The radical cation can then undergo further reactions, such as deprotonation, to yield a stable radical. The feasibility of the SET mechanism is dependent on the ionization potential of the antioxidant and the electron affinity of the free radical.

Figure 2: Generalized Single Electron Transfer (SET) mechanism.

Byproducts of TMQ Antioxidant Activity

Upon reacting with free radicals, TMQ is converted into a more stable nitroxide radical. This radical can subsequently participate in termination reactions by reacting with another free radical. While detailed studies on the specific byproducts of TMQ's antioxidant reactions in biological or pharmaceutical contexts are not extensively available, in the context of rubber oxidation, it is understood that these reactions lead to the formation of stable, non-radical species, effectively breaking the oxidative cycle. Further research is required to fully characterize the metabolic fate and byproducts of TMQ in various systems.

Quantitative Analysis of Free Radical Scavenging Activity

The antioxidant efficacy of a compound is typically quantified using standardized in vitro assays. The most common assays for evaluating free radical scavenging activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to reduce a stable radical, and the results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the radicals) or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Table 1: Quantitative Data on Free Radical Scavenging Activity

| Compound | Assay | IC50 / TEAC Value | Reference |

| TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) | DPPH | Data not available in searched literature | - |

| TMQ (2,2,4-trimethyl-1,2-dihydroquinoline) | ABTS | Data not available in searched literature | - |

| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | DPPH | 614.77 µM | [4] |

| Ascorbic Acid (Reference) | DPPH | Typically in the range of 2-10 µg/mL | General Knowledge |

| Trolox (Reference) | ABTS | 1.0 (by definition) | General Knowledge |

Note: The IC50 and TEAC values are highly dependent on the specific experimental conditions and should be interpreted in the context of the study in which they were determined.

Detailed Experimental Protocols

The following are detailed protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of TMQ's antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution with a maximum absorbance at approximately 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol (spectroscopic grade)

-

TMQ sample

-

Reference antioxidant (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of TMQ in a suitable solvent (e.g., methanol, ethanol). From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of the TMQ sample or reference antioxidant to the wells.

-

For the control well, add 100 µL of the solvent used for the sample instead of the sample solution.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [(A_control - A_sample) / A_control] * 100

Where:

-

A_control is the absorbance of the control (DPPH solution without the sample).

-

A_sample is the absorbance of the sample.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the TMQ sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with a maximum absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of decolorization is proportional to the antioxidant activity.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

TMQ sample

-

Trolox (as a reference standard)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•+ Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of TMQ and a series of dilutions as described for the DPPH assay.

-

Assay:

-

In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.

-

Add 10 µL of the different concentrations of the TMQ sample or Trolox standard to the wells.

-

For the control well, add 10 µL of the solvent.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the scavenging activity of the sample to that of a Trolox standard curve.

Figure 3: General experimental workflow for antioxidant capacity assays.

Conclusion

2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ) is a potent antioxidant that primarily functions through a Hydrogen Atom Transfer (HAT) mechanism to neutralize deleterious free radicals. This action is central to its application in preventing oxidative degradation in various materials. While its efficacy is well-established in industrial contexts, there is a notable lack of publicly available, quantitative data from standardized in vitro antioxidant assays such as DPPH and ABTS for the pure compound. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct such evaluations. Further studies are warranted to quantify the intrinsic free radical scavenging capacity of TMQ and to elucidate the full spectrum of its reaction byproducts and kinetic parameters. Such data would be invaluable for expanding its potential applications in the fields of drug development and materials science.

References

The Ascendance of a Scaffold: A Technical Guide to the Historical Development of Quinoline-Based Antioxidants

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry, famously leading to the development of antimalarial drugs like quinine, which was first isolated in 1820.[1] While its initial applications were not focused on antioxidant activity, the unique electronic properties of the quinoline ring system have since positioned it as a privileged structure in the design of potent antioxidant agents. This technical guide provides an in-depth exploration of the historical development of quinoline-based antioxidants, from their conceptual beginnings to their current standing as promising therapeutic candidates for mitigating oxidative stress-related pathologies. We will delve into key discoveries, quantitative antioxidant data, detailed experimental methodologies, and the intricate signaling pathways modulated by these versatile compounds.

Historical Perspective: From Coal Tar to Radical Scavengers

The journey of quinoline began in 1834 when it was first extracted from coal tar by Friedlieb Ferdinand Runge.[2] For much of the 19th and early 20th centuries, research on quinoline and its derivatives was primarily centered on their applications as dyes and in the synthesis of pharmaceuticals, most notably antimalarials.[3]

The recognition of the antioxidant potential of heterocyclic compounds, including quinolines, is a more recent development in their storied history. While early studies on the chemistry of quinolines were extensive, the explicit investigation of their antioxidant properties gained significant traction in the latter half of the 20th century and has accelerated in the 21st century.[4][5] This shift was largely driven by a growing understanding of the role of oxidative stress in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[6]

A pivotal moment in the evolution of quinoline-based antioxidants was the investigation of 8-hydroxyquinoline and its derivatives. The presence of the hydroxyl group at the 8-position was found to be crucial for the molecule's ability to chelate metal ions and scavenge free radicals, thereby mitigating oxidative damage.[1][7] This discovery opened the door for the rational design and synthesis of a multitude of quinoline derivatives with enhanced antioxidant capabilities.

Quantitative Antioxidant Activity of Quinoline Derivatives

The antioxidant efficacy of quinoline derivatives is commonly evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being among the most prevalent. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

| Compound Class | Specific Derivative | Assay | IC50 (µM) | Reference |

| Quinoline-triazole Hybrids | Compound 3d (phenethyl isothiocyanate substitution) | DPPH | Not specified, but showed significant activity | [8] |

| Compound 4d (phenethyl isothiocyanate substitution) | DPPH | Not specified, but showed significant activity | [8] | |

| Quinoline Acids | Quinoline derivative Q1 | DPPH | - | [3] |

| Quinoline derivative Q1 | ABTS | - | [3] | |

| Quinoline derivative Q1 | H2O2 scavenging | - | [3] | |

| Quinoline derivative Q1 | Superoxide scavenging | - | [3] | |

| 8-Hydroxyquinoline Derivatives | Compound with amino group at 5-position | DPPH | High antioxidant activity | [9] |

| 2-Aryl-quinoline-4-carboxylic Acids | Compound 9 | DPPH | 1.25 µg/mL | [10] |

| Compound 20 | DPPH | 1.75 µg/mL | [10] |

Key Experimental Protocols

Synthesis of Quinoline-Based Antioxidants

1. Synthesis of 2-Aryl-quinoline-4-carboxylic Acids via Pfitzinger Reaction

This protocol describes a classic method for synthesizing a core class of quinoline-based antioxidants.

-

Reaction: Condensation of isatin with a ketone containing a –CH2CO– group in the presence of a base.

-

Procedure:

-

Dissolve 0.02 mol of potassium hydroxide (KOH) in 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.[11]

-

Add 0.0075 mol of isatin and stir the mixture continuously for 1 hour at room temperature until the color changes from purple to brown.[11]

-

Gradually add 0.015 mol of the desired ketone to the solution.[11]

-

Reflux the resulting mixture at 79°C with continuous stirring for approximately 24 hours in a heating mantle.[11]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with an eluent of n-hexane:ethyl acetate (1:2).[11]

-

Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield the 2-aryl-quinoline-4-carboxylic acid derivative.[12]

-

2. Synthesis of 8-Hydroxyquinoline Derivatives

This protocol outlines a general method for preparing 8-hydroxyquinoline derivatives, which are known for their potent antioxidant and metal-chelating properties.

-

Reaction: Skraup synthesis or Friedlander synthesis are common methods. The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. The Friedlander synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene group.[13]

-

General Procedure (Skraup Synthesis Example):

-